6-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid
Description
6-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O2. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzoic acid core. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane but has limited solubility in water .
Properties
IUPAC Name |
2-fluoro-6-(5-fluoro-2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-5-6-9(15)7-11(8)10-3-2-4-12(16)13(10)14(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCPZZXRPWDTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689336 | |
| Record name | 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-41-3 | |
| Record name | 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid can be achieved through several methods:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 6-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Substituted benzoic acid derivatives
Scientific Research Applications
6-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the additional fluorine atom, leading to different reactivity and applications.
2-Fluoro-5-methylbenzoic acid: Another structural isomer with different positioning of the fluorine and methyl groups, affecting its chemical properties.
Uniqueness
6-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methyl group, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and in the study of biochemical interactions .
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